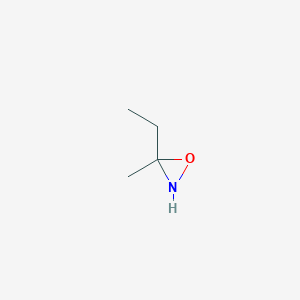
Acetamide, 2-((2-chloroethyl)ethylamino)-N-(3-((6-chloro-2-methoxy-9-acridinyl)amino)propyl)-,dihydrochloride, hemihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, 2-((2-chloroethyl)ethylamino)-N-(3-((6-chloro-2-methoxy-9-acridinyl)amino)propyl)-,dihydrochloride, hemihydrate is a complex organic compound with potential applications in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from readily available precursors. The process may include:
Alkylation: Introduction of the 2-chloroethyl group through an alkylation reaction.
Amidation: Formation of the acetamide group via amidation.
Acridine Derivative Formation: Incorporation of the acridine moiety through a series of condensation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of specific groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe.
Medicine: Possible therapeutic applications due to its bioactive properties.
Industry: Use in the production of specialized materials or chemicals.
Wirkmechanismus
The mechanism by which this compound exerts its effects would involve interactions with specific molecular targets. This could include:
Binding to Enzymes: Inhibition or activation of enzymatic activity.
Interaction with DNA: Potential intercalation into DNA strands, affecting replication or transcription.
Signal Transduction Pathways: Modulation of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetamide Derivatives: Compounds with similar acetamide groups.
Acridine Derivatives: Compounds containing the acridine moiety.
Chloroethyl Amines: Compounds with similar chloroethyl groups.
Uniqueness
This compound’s uniqueness lies in its combination of functional groups, which confer distinct chemical and biological properties. Compared to other similar compounds, it may exhibit unique reactivity or bioactivity.
Eigenschaften
CAS-Nummer |
38915-22-9 |
|---|---|
Molekularformel |
C23H30Cl4N4O2 |
Molekulargewicht |
536.3 g/mol |
IUPAC-Name |
2-[2-chloroethyl(ethyl)amino]-N-[3-[(6-chloro-2-methoxyacridin-9-yl)amino]propyl]acetamide;dihydrochloride |
InChI |
InChI=1S/C23H28Cl2N4O2.2ClH/c1-3-29(12-9-24)15-22(30)26-10-4-11-27-23-18-7-5-16(25)13-21(18)28-20-8-6-17(31-2)14-19(20)23;;/h5-8,13-14H,3-4,9-12,15H2,1-2H3,(H,26,30)(H,27,28);2*1H |
InChI-Schlüssel |
SPGIAPWZQGHWGO-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CCCl)CC(=O)NCCCNC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





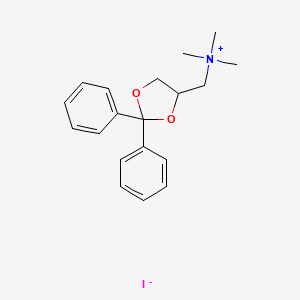

![2-[(E)-N-hydroxy-C-pentylcarbonimidoyl]-5-methylphenol](/img/structure/B14667971.png)
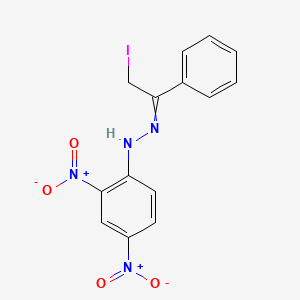
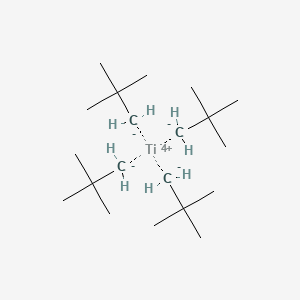
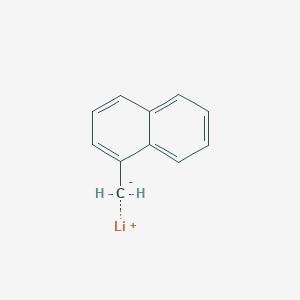
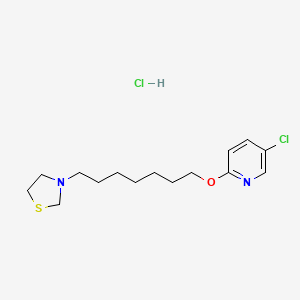
![2,2'-{[3-(Octadecyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14668013.png)
